Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
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Overview
Description
Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a heptyl chain, an ethylbenzenesulfonamido group, and a methylnaphthofuran carboxylate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the heptyl chain and the ethylbenzenesulfonamido group. Common synthetic routes include:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran ring.
Introduction of the Heptyl Chain: The heptyl chain can be introduced through alkylation reactions using heptyl halides in the presence of a strong base.
Attachment of the Ethylbenzenesulfonamido Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic and sulfonamido positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Heptyl 5-(4-methylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- Heptyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- Heptyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
Uniqueness
The uniqueness of Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethylbenzenesulfonamido group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C29H33NO5S |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
heptyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H33NO5S/c1-4-6-7-8-11-18-34-29(31)27-20(3)35-28-24-13-10-9-12-23(24)26(19-25(27)28)30-36(32,33)22-16-14-21(5-2)15-17-22/h9-10,12-17,19,30H,4-8,11,18H2,1-3H3 |
InChI Key |
XBAIEZOHLXLXTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)CC)C |
Origin of Product |
United States |
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